3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- 3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Uniqueness
3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-17-13-14-7-8-15(12)13/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVSOBQTRKFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC3=NCCN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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